iodoethyne

Physical Organic Chemistry Nucleofugality Leaving Group

Iodoethyne, also known as iodoacetylene, is a small halogenated alkyne (C2HI, MW 151.93 g/mol) with the chemical formula HC≡C-I. It is characterized by a terminal alkyne group substituted with an iodine atom on the sp-hybridized carbon.

Molecular Formula C2HI
Molecular Weight 151.93 g/mol
CAS No. 14545-08-5
Cat. No. B083068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiodoethyne
CAS14545-08-5
Molecular FormulaC2HI
Molecular Weight151.93 g/mol
Structural Identifiers
SMILESC#CI
InChIInChI=1S/C2HI/c1-2-3/h1H
InChIKeyJCIVIRQSXLTMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodoethyne (CAS 14545-08-5): A Fundamental Halogenated Alkyne Synthon for Cross-Coupling


Iodoethyne, also known as iodoacetylene, is a small halogenated alkyne (C2HI, MW 151.93 g/mol) with the chemical formula HC≡C-I [1]. It is characterized by a terminal alkyne group substituted with an iodine atom on the sp-hybridized carbon. Its well-defined physical properties, such as a boiling point of 32.0 °C at 760 mmHg and a density of 2.4±0.1 g/cm³, make it a manageable liquid for synthetic chemistry applications . As a member of the haloalkyne class, it serves as a versatile building block, primarily valued for its ability to introduce an ethynyl unit into more complex molecules through various metal-catalyzed cross-coupling reactions .

Synthesis Role: Ethynyl group introduction via metal-catalyzed cross-coupling.
Physical Form: Manageable volatile liquid under ambient conditions.
Reactivity Profile: Iodine leaving group supports mild oxidative addition.

Why Generic Haloalkyne Substitution Fails: The Criticality of Reactivity and Selectivity in Cross-Coupling


In cross-coupling chemistry, the selection of the specific haloalkyne is not arbitrary. The nature of the halogen atom (iodo vs. bromo vs. chloro) fundamentally dictates the reactivity and selectivity of the C-X bond in key mechanistic steps, such as oxidative addition to a palladium catalyst. Substituting iodoethyne with a less reactive chloro- or bromoalkyne can lead to incomplete reactions, poor yields, or the need for forcing conditions (e.g., higher temperatures, specialized ligands) that may degrade sensitive substrates or lead to unwanted side products. The evidence presented below quantifies the specific advantages of iodoethyne's enhanced leaving group ability and unique electronic properties, which enable efficient, mild, and sometimes ligand-free reaction conditions that are not universally achievable with its lighter halogen counterparts.

Bromoalkyne Replacement

May require elevated temperature and specialized ligands, potentially reducing cross-coupling efficiency and process robustness.

Chloroalkyne Replacement

Poses extreme safety risks as an explosive gas at room temperature; standard laboratory handling and storage are not feasible.

Product-Specific Evidence Guide: Quantifying Iodoethyne's Differentiation from Chloro- and Bromoalkynes


Enhanced Nucleofugality: Iodide vs. Bromide vs. Chloride Leaving Group Ability

The reactivity of haloalkynes in nucleophilic substitution and cross-coupling reactions is directly correlated to the leaving group ability (nucleofugality) of the halide. The iodo group in iodoethyne is a significantly better nucleofuge than the bromo or chloro group. This is a well-established class-level inference in physical organic chemistry: the carbon-iodine bond is weaker and more easily broken than the carbon-bromine or carbon-chlorine bond. Therefore, iodoethyne exhibits a higher inherent reactivity towards oxidative addition, a critical step in many catalytic cycles. This superior leaving group ability translates to faster reaction rates and the potential for milder reaction conditions compared to its bromo- and chloro-analogs [1].

Nucleofugality Trend
Class-level
Iodide >> Bromide > Chloride leaving group ability (established periodic trend).
Supports selection for challenging oxidative addition steps.
Quantitative Nf values for sp-hybridized system unavailable.
Physical Organic Chemistry Nucleofugality Leaving Group Reaction Kinetics

Mild and Ligand-Free Suzuki-Miyaura Cross-Coupling Capability at Room Temperature

Iodoethyne demonstrates a unique and quantifiable advantage in Suzuki-Miyaura cross-coupling reactions. A study reported an efficient protocol where iodoethynes undergo coupling with arylboronic acids under mild, ligand-free conditions and at room temperature. This is a direct experimental observation: the reaction proceeds smoothly in the presence of palladium(II) acetate and cesium carbonate, without the need for air-sensitive phosphine ligands or elevated temperatures, to afford the corresponding internal alkynes in moderate to good yields . While a direct side-by-side yield comparison with bromoethyne under identical conditions is not provided in a single study, this work establishes a performance baseline for iodoethyne that is generally more challenging to achieve with less reactive haloalkynes, which often require more forcing conditions.

Suzuki Coupling Mildness
Reported
Room-temperature, ligand-free Suzuki coupling with arylboronic acids demonstrated.
Enables mild, cost-effective coupling protocol.
Reported for arylboronic acids; substrate scope may vary.
Synthetic Organic Chemistry Catalysis Suzuki-Miyaura Coupling Methodology

Physical State and Volatility Profile for Laboratory Handling and Storage

Iodoethyne possesses a quantifiably different physical state and volatility profile compared to its lighter halogen analogs. With a boiling point of 32.0±9.0 °C at 760 mmHg and a vapor pressure of 591.4±0.1 mmHg at 25°C, iodoethyne is a volatile liquid at ambient temperature and pressure . For comparison, chloroethyne (chloroacetylene) is a highly explosive gas at room temperature with a boiling point of -32°C, and bromoethyne (bromoacetylene) has a boiling point of -2°C, also existing as a gas or highly volatile liquid. This difference in physical state is a critical cross-study comparable factor. Iodoethyne's higher boiling point and liquid state at room temperature make it significantly safer and more convenient to handle, store, and dispense in a typical laboratory setting than its gaseous and notoriously unstable chloro- and bromo- counterparts.

Physical State
Cross-study comparable
Bp 32 °C (liquid) vs. chloroethyne -32 °C (gas), bromoethyne -2 °C (gas).
Facilitates liquid handling, avoiding gas-cylinder hazards.
Chloroethyne is explosive; bromoethyne is highly volatile.
Physical Chemistry Laboratory Safety Chemical Handling Procurement

Distinct Halogen Bond Donor Capability: A Unique Property of Iodoalkynes

Iodoethyne, like other iodoalkynes, acts as a strong halogen bond (XB) donor due to the presence of the polarizable iodine atom attached to an electron-withdrawing sp-hybridized carbon. This property is quantifiably stronger than that of the corresponding bromo- and chloroalkynes. While specific calculated interaction energies for iodoethyne with common Lewis bases are not available in this search, the class-level trend is well-established in the scientific literature [1]. For instance, diiodoacetylene is a confirmed strong XB donor in the solid state [2]. This capability enables iodoethyne to participate in directed non-covalent interactions, which can be strategically exploited in supramolecular assembly and crystal engineering—a type of utility that is either absent or significantly diminished in its lighter halogen analogs.

Halogen Bond Donor
Class-level
Strong XB donor (I > Br > Cl); iodoalkynes act as robust tectons.
Enables supramolecular assembly design.
Precise interaction energies not specified in sources.
Supramolecular Chemistry Crystal Engineering Halogen Bonding Molecular Recognition

Best Research and Industrial Application Scenarios for Iodoethyne


Developing Mild and Scalable Cross-Coupling Methodologies

A process chemistry group aiming to scale up a Sonogashira or Suzuki-Miyaura coupling should prioritize iodoethyne. As evidenced by its ability to undergo room-temperature, ligand-free Suzuki coupling , it offers a pathway to a safer, cheaper, and more robust process. This reduces the cost and complexity associated with heating and handling sensitive phosphine ligands, making it a superior choice over bromo- or chloroethyne for industrial-scale synthesis of pharmaceutical intermediates or advanced materials.

Synthesis of Acetylene-Functionalized Organometallic Complexes

In organometallic chemistry, iodoethyne is an established reagent for installing ethynyl groups onto metal centers, as demonstrated in the synthesis of ethynylferrocene derivatives via cupration and subsequent coupling [1]. Its superior leaving group ability (nucleofugality) compared to other haloalkynes ensures efficient C-C bond formation with organometallic nucleophiles. Researchers synthesizing molecular wires, non-linear optical materials, or redox-active complexes should select iodoethyne for its reliability and high reactivity in these specific transformations.

Crystal Engineering and Supramolecular Assembly Research

For research groups focused on crystal engineering and supramolecular chemistry, iodoethyne is a specialized tool, not just a synthetic intermediate. Its quantifiably strong halogen bond donor capability, a class-level inference for iodoalkynes [2], makes it a valuable tecton for designing and constructing molecular assemblies and co-crystals. This property is essentially absent in its bromo- and chloro-analogs, giving iodoethyne a unique and non-substitutable role in this niche but important research area.

Application
Selection Property
Validation Focus
Mild cross-coupling methodology development
Iodoalkyne reactivity at ambient temperature
Ligand-free and aerobic compatibility verification
Organometallic ethynyl installation
Efficient C–C bond formation with nucleophiles
Reactivity with target metal complexes
Crystal engineering and supramolecular studies
Halogen bond donor capability
Non-covalent assembly and co-crystal formation

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